Bis-Tos-PEG6
Beschreibung
3,6,9,12,15-Pentaoxaheptadecane-1,17-diyl bis(4-methylbenzenesulfonate) is a complex organic compound characterized by its multiple ethoxy groups and a sulfonate ester functional group. This compound is often used as an intermediate in organic synthesis and has applications in various fields, including chemistry and industry.
Eigenschaften
IUPAC Name |
2-[2-[2-[2-[2-[2-(4-methylphenyl)sulfonyloxyethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H38O11S2/c1-23-3-7-25(8-4-23)38(27,28)36-21-19-34-17-15-32-13-11-31-12-14-33-16-18-35-20-22-37-39(29,30)26-9-5-24(2)6-10-26/h3-10H,11-22H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIZXHPCBPDNLDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCOCCOS(=O)(=O)C2=CC=C(C=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H38O11S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50330329 | |
| Record name | 3,6,9,12,15-Pentaoxaheptadecane-1,17-diyl bis(4-methylbenzene-1-sulfonate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50330329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
590.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42749-27-9 | |
| Record name | NSC244991 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=244991 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,6,9,12,15-Pentaoxaheptadecane-1,17-diyl bis(4-methylbenzene-1-sulfonate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50330329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hexaethylene Glycol Di-p-toluenesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,9,12,15-Pentaoxaheptadecane-1,17-diyl bis(4-methylbenzenesulfonate) typically involves the reaction of 4-methylbenzenesulfonyl chloride with a polyethoxylated alcohol. The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of solvents like dichloromethane or toluene can help dissolve the reactants and facilitate the reaction. The product is then purified through techniques such as distillation or recrystallization .
Analyse Chemischer Reaktionen
Types of Reactions
3,6,9,12,15-Pentaoxaheptadecane-1,17-diyl bis(4-methylbenzenesulfonate) can undergo various chemical reactions, including:
Nucleophilic Substitution: The sulfonate ester group can be replaced by nucleophiles such as amines or thiols.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and sulfonic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reaction is typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
Nucleophilic Substitution: The major products are the substituted ethoxy derivatives and 4-methylbenzenesulfonic acid.
Hydrolysis: The major products are the corresponding alcohol and 4-methylbenzenesulfonic acid.
Wissenschaftliche Forschungsanwendungen
3,6,9,12,15-Pentaoxaheptadecane-1,17-diyl bis(4-methylbenzenesulfonate) has several applications in scientific research:
Chemistry: Used as a protecting group for alcohols and amines in organic synthesis.
Biology: Employed in the modification of biomolecules for studying protein-ligand interactions.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty chemicals and polymers.
Wirkmechanismus
The mechanism of action of 3,6,9,12,15-Pentaoxaheptadecane-1,17-diyl bis(4-methylbenzenesulfonate) involves the formation of stable intermediates through nucleophilic substitution reactions. The sulfonate ester group acts as a good leaving group, facilitating the substitution process. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,6,9,12,15-Pentaoxaheptadecane-1,17-diyl bis(4-methylbenzenesulfonate)
- 3,6,9,12,15-Pentaoxaheptadecane-1,17-diyl bis(4-methylbenzenesulfonate)
Uniqueness
The uniqueness of 3,6,9,12,15-Pentaoxaheptadecane-1,17-diyl bis(4-methylbenzenesulfonate) lies in its multiple ethoxy groups, which provide flexibility and solubility in various solvents. This makes it particularly useful in applications requiring high solubility and reactivity .
Biologische Aktivität
Molecular Characteristics
- Molecular Formula : C26H38O11S2
- Molecular Weight : 590.70 g/mol
- CAS Number : 42749-27-9
- Appearance : Typically a colorless to pale yellow liquid.
- Storage Conditions : Should be stored in an inert atmosphere at 2-8°C.
Structural Representation
The compound features multiple ether linkages and sulfonate groups that contribute to its solubility and reactivity. The presence of sulfonate groups suggests potential interactions with biological molecules.
Research indicates that compounds similar to 3,6,9,12,15-Pentaoxaheptadecane-1,17-diyl bis(4-methylbenzenesulfonate) can interact with cellular membranes due to their amphiphilic nature. This interaction can lead to various biological effects:
- Cell Membrane Interaction : The sulfonate groups enhance solubility in aqueous environments, allowing the compound to penetrate lipid bilayers.
- Antimicrobial Activity : Similar compounds have shown potential as antimicrobial agents by disrupting bacterial cell membranes.
- Drug Delivery Systems : The structure may serve as a carrier for drug molecules due to its biocompatibility and ability to form micelles.
Research Findings
A study examining the effects of sulfonate esters on cell viability demonstrated that these compounds could induce apoptosis in cancer cell lines. The mechanism involved the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Disruption of bacterial membranes | |
| Cytotoxicity | Induction of apoptosis in cancer cells | |
| Drug Delivery | Potential carrier for therapeutic agents |
Case Study 1: Antimicrobial Properties
In a laboratory setting, the compound was tested against various bacterial strains. Results indicated significant inhibition of growth for Gram-positive bacteria, suggesting its potential use as an antimicrobial agent.
Case Study 2: Drug Delivery Applications
A formulation study explored the use of this compound as a drug delivery vehicle for anticancer drugs. The results showed enhanced solubility and stability of the drug in physiological conditions, indicating its effectiveness in targeted therapy.
Q & A
Q. Q1. What are the optimal conditions for synthesizing 3,6,9,12,15-Pentaoxaheptadecane-1,17-diyl bis(4-methylbenzenesulfonate), and how can purity be ensured?
Methodological Answer: The synthesis involves nucleophilic substitution reactions, as demonstrated in the preparation of brominated intermediates (e.g., 1,17-dibromo-3,6,9,12,15-pentaoxaheptadecane) followed by tosylation. Key parameters include:
- Temperature: Maintain 0–5°C during bromine substitution to minimize side reactions.
- Solvent System: Use anhydrous tetrahydrofuran (THF) to enhance reactivity of the polyether backbone.
- Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) is critical to isolate the target compound. Purity (>95%) can be verified via H NMR (integration of aromatic protons at δ 7.2–7.8 ppm) and high-resolution mass spectrometry (HRMS) .
Q. Q2. How can researchers characterize the structural integrity of this compound for reproducibility in supramolecular applications?
Methodological Answer: Use a multi-technique approach:
- NMR Spectroscopy: Confirm the polyether chain’s integrity via H NMR (ethylene oxide protons at δ 3.4–3.7 ppm) and C NMR (quaternary carbons adjacent to sulfonate groups at δ 145–148 ppm).
- Mass Spectrometry: HRMS (ESI+) should show a molecular ion peak at m/z 794.24 [M+Na].
- X-ray Crystallography (if applicable): Resolve crystal structures of intermediates (e.g., 1,17-dibromo derivatives) to validate stereochemical uniformity .
Q. Q3. What stability considerations are essential for storing this compound in aqueous or oxidative environments?
Methodological Answer:
- Hydrolytic Stability: Test degradation kinetics in buffered solutions (pH 4–10) at 25°C. Monitor via HPLC-UV (λ = 254 nm) for sulfonate ester hydrolysis products.
- Oxidative Resistance: Expose the compound to HO (3% v/v) and track oxidation byproducts using LC-MS. Store under inert atmosphere (N) at −20°C to prolong shelf life .
Advanced Research Questions
Q. Q4. How can researchers design experiments to investigate the compound’s role in host-guest systems, and what contradictions might arise in binding data?
Methodological Answer:
- Experimental Design: Use isothermal titration calorimetry (ITC) to quantify binding affinity with macrocyclic hosts (e.g., cucurbiturils). Compare with computational models (MD simulations).
- Data Contradictions: Discrepancies between experimental and theoretical binding constants may arise from solvent effects (e.g., THF vs. water) or protonation states. Validate via H NMR titration (chemical shift perturbations of ethylene oxide protons) .
Q. Q5. What methodologies are recommended for analyzing the compound’s impact on polymer electrolyte membranes (PEMs) in electrochemical studies?
Methodological Answer:
- Ionic Conductivity: Incorporate the compound into PEMs (e.g., Nafion composites) and measure conductivity via electrochemical impedance spectroscopy (EIS) at varying humidity.
- Morphological Analysis: Use AFM or TEM to assess phase separation. Correlate with differential scanning calorimetry (DSC) data on glass transition temperatures.
- Contradictions: If conductivity plateaus despite increased doping, investigate aggregation via small-angle X-ray scattering (SAXS) .
Q. Q6. How can researchers resolve conflicting data regarding the compound’s reactivity in cross-coupling reactions?
Methodological Answer:
- Controlled Replication: Repeat Suzuki-Miyaura reactions with standardized Pd catalysts (e.g., Pd(PPh)) under anhydrous conditions.
- Byproduct Analysis: Use GC-MS to identify undesired elimination products (e.g., polyether chain cleavage). Adjust ligand ratios (e.g., 1:1 Pd:ligand) to suppress side reactions.
- Theoretical Framework: Apply frontier molecular orbital (FMO) theory to predict reactivity trends with aryl boronic acids .
Q. Q7. What advanced analytical techniques are suitable for tracking degradation pathways in environmental matrices?
Methodological Answer:
- Sample Preparation: Spike river water or sludge with the compound and extract via solid-phase extraction (SPE) using Oasis HLB cartridges.
- Detection: Employ LC-QTOF-MS in full-scan mode (m/z 50–1000) to identify transformation products (e.g., sulfonated polyether fragments).
- Quantification: Use isotopically labeled internal standards (e.g., C-analogues) to correct for matrix effects .
Theoretical and Methodological Integration
Q. Q8. How can researchers integrate computational chemistry to predict the compound’s behavior in novel synthetic pathways?
Methodological Answer:
- DFT Calculations: Optimize geometries at the B3LYP/6-31G(d) level to predict transition states in nucleophilic substitutions.
- Solvent Modeling: Use the SMD continuum model to simulate THF/water mixtures. Validate with experimental kinetic data (e.g., Arrhenius plots).
- Machine Learning: Train models on existing polyether sulfonate datasets to predict regioselectivity in derivatization .
Q. Q9. What frameworks guide the design of multi-step syntheses involving this compound as a key intermediate?
Methodological Answer:
- Retrosynthetic Analysis: Deconstruct target molecules (e.g., supramolecular polymers) to identify the compound’s role as a bifunctional linker.
- Modular Design: Use the compound’s terminal tosylates for sequential functionalization (e.g., click chemistry, amidation).
- Risk Mitigation: Pre-screen reaction conditions (e.g., microwave-assisted vs. conventional heating) using high-throughput experimentation (HTE) .
Q. Q10. How should researchers address discrepancies between batch-to-batch variability in supramolecular assembly outcomes?
Methodological Answer:
- Quality Control: Implement strict NMR and LC-MS batch certification protocols.
- Environmental Controls: Standardize humidity (<30% RH) and temperature (25±1°C) during self-assembly.
- Statistical Analysis: Apply ANOVA to identify significant variability sources (e.g., solvent lot, catalyst age). Replicate experiments with orthogonal characterization (e.g., DLS vs. TEM) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
